{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile
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Overview
Description
{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile is a complex organic compound characterized by its unique structure, which includes fluorophenyl and sulfanyl groups attached to a fluorenylidene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile typically involves multi-step organic reactions. . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, Lewis acids.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of {2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and sulfanyl groups allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, which are crucial for its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl) sulfone: Similar in structure but lacks the fluorenylidene core.
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid: Contains similar functional groups but differs in overall structure.
Uniqueness
{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile is unique due to its combination of fluorophenyl and sulfanyl groups attached to a fluorenylidene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
851025-78-0 |
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Molecular Formula |
C28H14F2N2S2 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-[2,7-bis[(4-fluorophenyl)sulfanyl]fluoren-9-ylidene]propanedinitrile |
InChI |
InChI=1S/C28H14F2N2S2/c29-18-1-5-20(6-2-18)33-22-9-11-24-25-12-10-23(34-21-7-3-19(30)4-8-21)14-27(25)28(26(24)13-22)17(15-31)16-32/h1-14H |
InChI Key |
FTVRMNCZOWVUPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=CC3=C(C=C2)C4=C(C3=C(C#N)C#N)C=C(C=C4)SC5=CC=C(C=C5)F |
Origin of Product |
United States |
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